molecular formula C12H18N2O3 B1375870 N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide CAS No. 88441-02-5

N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B1375870
CAS No.: 88441-02-5
M. Wt: 238.28 g/mol
InChI Key: YYPBXBIBNKNOQS-UHFFFAOYSA-N
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Description

N-[2-(4-Amino-2,5-dimethoxyphenyl)ethyl]acetamide (CAS 24830-79-3, molecular formula C₁₀H₁₄N₂O₃) is an acetamide derivative characterized by a phenyl ring substituted with 4-amino, 2,5-dimethoxy, and ethylacetamide groups. Its structural features include:

  • Electron-donating methoxy groups at positions 2 and 5, which influence electronic distribution and solubility.
  • An ethylacetamide side chain, contributing to conformational flexibility and intermolecular interactions.

This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules, particularly in neurotransmitter or enzyme-targeting applications .

Properties

IUPAC Name

N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-8(15)14-5-4-9-6-12(17-3)10(13)7-11(9)16-2/h6-7H,4-5,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPBXBIBNKNOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00748172
Record name N-[2-(4-Amino-2,5-dimethoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00748172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88441-02-5
Record name N-[2-(4-Amino-2,5-dimethoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00748172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2,5-dimethoxybenzaldehyde and ethylamine.

    Formation of Intermediate: The aldehyde group of 4-amino-2,5-dimethoxybenzaldehyde reacts with ethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acetylation: The resulting amine undergoes acetylation with acetic anhydride to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a catalyst or under elevated temperatures.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Compounds with substituted functional groups replacing the methoxy groups.

Scientific Research Applications

Medicinal Chemistry

N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide is explored for its potential as a pharmacophore in drug design. Its interactions with various biological targets make it a candidate for therapeutic development. The compound's mechanism of action involves binding to enzymes or receptors, modulating their activity, which can lead to various biological effects.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows it to be utilized in creating derivatives with enhanced properties.

Biological Studies

This compound is used in studies to understand its effects on cellular pathways. Research indicates that it may exhibit antimicrobial properties , inhibiting the growth of certain bacterial strains. For example, derivatives of this compound have shown moderate antibacterial activity against E. coli.

CompoundActivityReference
This compoundModerate antibacterial activity
Related compoundsStrong antibacterial activity against E. coli

Industrial Applications

The compound is investigated for its use in developing new materials and chemical processes. Its unique properties make it suitable for applications in specialty chemicals and polymer synthesis.

Case Studies

  • Antimicrobial Activity Study :
    • A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains.
    • The research focused on the structure-activity relationship (SAR), revealing that modifications to the methoxy groups could enhance antibacterial efficacy.
  • Drug Design Research :
    • In a recent study aimed at developing new anti-inflammatory agents, this compound was evaluated for its ability to inhibit specific inflammatory pathways.
    • Results indicated promising potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Compound A: 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Key structural differences: Dichlorophenyl substituents (3,4-Cl₂) instead of dimethoxy/amino groups. Pyrazolone ring system linked to the acetamide, introducing rigidity and hydrogen-bonding sites.
  • Physicochemical properties :
    • Crystal structure analysis reveals three distinct conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazolone rings ranging from 54.8° to 77.5° .
    • Forms R₂²(10) hydrogen-bonded dimers , enhancing stability in solid-state structures .
  • Pyrazolone rings are associated with anti-inflammatory activity, suggesting divergent biological targets .

Compound B: N-(4-Hydroxyphenyl)acetamide

  • Key structural differences: 4-Hydroxyphenyl group instead of 4-amino-2,5-dimethoxyphenyl. Lacks the ethyl spacer between the phenyl ring and acetamide.
  • Physicochemical properties :
    • Simpler structure with higher polarity due to the hydroxyl group, leading to increased aqueous solubility compared to the target compound.
    • Over 289,000 patent references highlight its widespread use in analgesic and antipyretic formulations (e.g., paracetamol derivatives) .
  • Functional implications: Hydroxyl group enables glucuronidation/sulfation metabolic pathways, whereas the amino group in the target compound may undergo oxidative deamination.

Compound C: N-(2,6-Diethylphenyl)-N-nitrosoacetamide

  • Bulky 2,6-diethylphenyl substituents sterically hinder acetamide rotation.
  • Physicochemical properties: Nitroso group is photolabile and carcinogenic, limiting therapeutic applications compared to the safer amino/methoxy substituents in the target compound. Reported in patents as an intermediate in herbicide synthesis .
  • Functional implications :
    • Reactivity of the nitroso group necessitates stringent handling, contrasting with the target compound’s stability under ambient conditions.

Compound D: N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(4-bromo-2,5-dimethoxyphenyl)acetamide

  • Key structural differences: Pyridine core with cyano and ethoxy groups vs. the target’s phenyl ring.
  • Physicochemical properties: Bromine atom increases molecular weight (C₁₈H₂₀BrN₃O₄) and may improve target binding affinity via halogen interactions. Cyano group introduces electron-withdrawing effects, altering electronic distribution compared to the target’s electron-rich methoxy groups .
  • Functional implications: Likely optimized for kinase inhibition (common in anticancer agents), whereas the target compound’s amino group may favor neurotransmitter receptor interactions.

Biological Activity

N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide is an organic compound notable for its unique structure, which includes an amino group and two methoxy groups attached to a phenyl ring. This configuration imparts specific chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacological studies.

Chemical Structure and Properties

  • Molecular Formula : C12H18N2O3
  • CAS Number : 88441-02-5
  • Key Functional Groups :
    • Amino group
    • Methoxy groups
    • Acetamide group

The presence of these functional groups allows for diverse interactions with biological targets, influencing the compound's pharmacokinetics and pharmacodynamics.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino and methoxy groups facilitate binding to these targets, modulating their activity. This compound's mechanism can lead to various biological effects depending on the context of its use.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.

CompoundActivityReference
This compoundModerate antibacterial activity
Related compoundsStrong antibacterial activity against E. coli

Antiviral Potential

This compound has also been evaluated for antiviral activity. Some studies suggest that modifications in the molecular structure can enhance its efficacy against viruses.

Study FocusFindingsReference
Antiviral assaysNo significant anti-HSV-1 activity observed at concentrations <100 µM
Structural modificationsEnhanced activity noted with specific substitutions

Case Studies

  • Antiparasitic Activity : A study focusing on structural optimization of related compounds showed that specific modifications could improve antiparasitic activity while maintaining metabolic stability. This research highlights the potential for this compound as a lead compound in antimalarial drug development .
  • Pharmacokinetic Profile : Another investigation into the pharmacokinetics of similar compounds revealed that incorporating polar functionalities improved aqueous solubility without compromising biological efficacy. This finding is crucial for developing effective therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 2
N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide

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